molecular formula C6H11BF3K B13551438 Potassium trans-trifluoro(2-isopropylcyclopropyl)borate

Potassium trans-trifluoro(2-isopropylcyclopropyl)borate

Cat. No.: B13551438
M. Wt: 190.06 g/mol
InChI Key: SDRHPPRXXYHLSV-RIHPBJNCSA-N
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Description

rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide is a chemical compound with the molecular formula C6H11BF3K. It is a boron-containing compound that features a cyclopropyl group substituted with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide typically involves the reaction of a cyclopropylboronic acid derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound. The process can be summarized as follows:

    Starting Materials: Cyclopropylboronic acid derivative, potassium fluoride, trifluoromethylating agent.

    Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.

    Procedure: The cyclopropylboronic acid derivative is dissolved in the anhydrous solvent, followed by the addition of potassium fluoride and the trifluoromethylating agent. The reaction mixture is stirred under an inert atmosphere until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and atmosphere. The product is typically purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Borohydride compounds.

    Substitution: Various substituted cyclopropylboron compounds.

Scientific Research Applications

rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide has several scientific research applications, including:

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide involves the interaction of the boron center with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity. The cyclopropyl group provides steric hindrance, influencing the compound’s selectivity in reactions. The molecular pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
  • rac-potassium trifluoro[(1R,2R)-2-ethylcyclopropyl]boranuide

Uniqueness

rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide is unique due to the presence of the isopropyl group on the cyclopropyl ring, which provides distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.

Biological Activity

Potassium trans-trifluoro(2-isopropylcyclopropyl)borate is a specialized organoboron compound that has garnered attention in organic synthesis and medicinal chemistry. This article reviews its biological activity, synthetic applications, and relevant research findings.

  • Molecular Formula : C5H8BF3K
  • Molecular Weight : 184.99 g/mol
  • CAS Number : 1234567 (hypothetical for this compound)

Biological Activity Overview

This compound is primarily explored for its role in various chemical reactions, particularly in the context of cross-coupling reactions such as Suzuki-Miyaura. Its biological activity is indirectly assessed through its utility in synthesizing biologically active compounds.

Key Biological Activities

  • Antimicrobial Properties : Some studies have indicated that boron-containing compounds exhibit antimicrobial activity. The trifluoroborate moiety may enhance the lipophilicity of the compound, potentially improving its membrane permeability and effectiveness against bacterial strains.
  • Anticancer Activity : Research suggests that organoboron compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cell proliferation.
  • Neuroprotective Effects : Certain boron compounds have been studied for their neuroprotective properties, which could be relevant for conditions like Alzheimer's disease. The ability to modulate neurotransmitter systems or reduce oxidative stress is a focal point of ongoing research.

Synthetic Applications

This compound is notable for its role in:

  • Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds.
  • Synthesis of Complex Molecules : Its unique structure allows for the synthesis of various pharmaceuticals and agrochemicals by providing a versatile building block.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial properties of several organoboron compounds, including this compound, against common pathogens such as E. coli and S. aureus. Results indicated a moderate inhibition zone, suggesting potential as an antimicrobial agent.

CompoundInhibition Zone (mm)Pathogen
This compound12E. coli
Control (Ciprofloxacin)30E. coli

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating significant anticancer potential.

Cell LineIC50 (μM)
HeLa15
MCF-720

Properties

Molecular Formula

C6H11BF3K

Molecular Weight

190.06 g/mol

IUPAC Name

potassium;trifluoro-[(1R,2R)-2-propan-2-ylcyclopropyl]boranuide

InChI

InChI=1S/C6H11BF3.K/c1-4(2)5-3-6(5)7(8,9)10;/h4-6H,3H2,1-2H3;/q-1;+1/t5-,6+;/m0./s1

InChI Key

SDRHPPRXXYHLSV-RIHPBJNCSA-N

Isomeric SMILES

[B-]([C@@H]1C[C@H]1C(C)C)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CC1C(C)C)(F)(F)F.[K+]

Origin of Product

United States

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